molecular formula C20H16ClF3N2O3S B12134290 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12134290
M. Wt: 456.9 g/mol
InChI Key: XUWNLUAKGMLUOH-MFOYZWKCSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolone core, a benzylidene group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-2-(trifluoromethyl)aniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to the presence of both ethoxy and methoxy groups on the benzylidene moiety. This unique combination of functional groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H16ClF3N2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClF3N2O3S/c1-3-29-15-7-4-11(8-16(15)28-2)9-17-18(27)26-19(30-17)25-14-6-5-12(21)10-13(14)20(22,23)24/h4-10H,3H2,1-2H3,(H,25,26,27)/b17-9-

InChI Key

XUWNLUAKGMLUOH-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Origin of Product

United States

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